molecular formula C9H8ClF2N3 B8194009 4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8194009
M. Wt: 231.63 g/mol
InChI Key: ILITZTKFTNMYHH-UHFFFAOYSA-N
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Description

4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: is a chemical compound with a complex structure that includes a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common synthetic route includes the following steps:

  • Formation of the Pyrrolopyrimidine Core: : This can be achieved through a cyclization reaction involving appropriate precursors.

  • Introduction of the Chloro Group: : Chlorination reactions are used to introduce the chlorine atom at the desired position on the pyrrolopyrimidine ring.

  • Introduction of the Difluoroethyl Group: : This step involves the addition of a difluoroethyl group to the pyrrolopyrimidine core, often using reagents like difluoroethyl halides.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, large-scale reactors, and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: can undergo various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be used to modify the compound, potentially altering its properties.

  • Substitution: : Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various halogenating agents and nucleophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted derivatives, each with potentially different properties and applications.

Scientific Research Applications

4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may be used in biological studies to understand its interactions with various biological targets.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: can be compared with other similar compounds, such as:

  • Flupyradifurone: : Another pyrrolopyrimidine derivative with different substituents.

  • Isoflurane: : A compound with a similar chlorine and fluorine content but a different core structure.

These compounds may have different properties and applications, highlighting the uniqueness of This compound .

Properties

IUPAC Name

4-chloro-7-(2,2-difluoroethyl)-2-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2N3/c1-5-13-8(10)6-2-3-15(4-7(11)12)9(6)14-5/h2-3,7H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILITZTKFTNMYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2CC(F)F)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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